Methyl 5-phenylpenta-2,4-dien-1-yl carbonate
Description
Structure
3D Structure
Properties
CAS No. |
673456-83-2 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 5-phenylpenta-2,4-dienyl carbonate |
InChI |
InChI=1S/C13H14O3/c1-15-13(14)16-11-7-3-6-10-12-8-4-2-5-9-12/h2-10H,11H2,1H3 |
InChI Key |
YDGOPRRKNMSKQV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reduction of Methyl 5-Phenylpenta-2,4-dienoate
- Starting Material : Methyl 5-phenylpenta-2,4-dienoate (CAS 1516-24-1) is prepared via Horner-Wadsworth-Emmons olefination or Wittig reactions using cinnamaldehyde derivatives.
- Reduction : Diisobutylaluminum hydride (DIBAL-H) in anhydrous dichloromethane (DCM) at −78°C selectively reduces the ester to the allylic alcohol.
Direct Synthesis via Aldol Condensation
- Substrate : Trans-cinnamaldehyde and allyl magnesium bromide undergo conjugate addition.
- Oxidation : Catalytic oxoammonium salts (e.g., TEMPO) in dichloromethane with NaOCl as the terminal oxidant yield the dienol.
Carbonate Esterification of 5-Phenylpenta-2,4-dien-1-ol
Methyl Chloroformate-Mediated Synthesis
- Reagents : 5-Phenylpenta-2,4-dien-1-ol, methyl chloroformate, DMAP (catalyst), pyridine (base).
- Conditions :
- Anhydrous THF, 0°C → room temperature, 12 h.
- Molar Ratio : Alcohol:chloroformate:base = 1:1.2:1.5.
- Workup :
- Dilution with ethyl acetate, washing with 1M HCl and brine.
- Purification via silica chromatography (hexane:ethyl acetate = 10:1).
- Yield : 85–90%.
- Analytical Validation :
Transesterification from Vinyl Carbonates
- Substrate : Vinyl carbonate (e.g., ethyl 5-phenylpenta-2,4-dien-1-yl carbonate).
- Catalyst : Lipase (e.g., Candida antarctica) or Ti(OiPr)₄.
- Conditions :
Optimization and Challenges
Stability Considerations
Scalability
- Batch Size : DIBAL-H reductions are scalable to 100 g with consistent yields (88%).
- Catalyst Recycling : Lipase-mediated transesterification allows 5 cycles with <10% activity loss.
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| DIBAL-H Reduction + Chloroformate | 85–90% | >99% | High | Excellent |
| Aldol Condensation + Oxidation | 68–75% | 95% | Moderate | Moderate |
| Enzymatic Transesterification | 70–78% | 98% | Low | Limited |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anti-obesity Agents
Research has indicated that derivatives of methyl 5-phenylpenta-2,4-dien-1-yl carbonate can function as anti-obesity agents. A notable study revealed that these compounds can inhibit intracellular adipogenesis and fat accumulation, while also activating fat metabolism pathways. This suggests potential therapeutic uses in managing obesity and related metabolic disorders .
2. Inhibition of Enzymatic Activity
The compound has been studied for its inhibitory effects on enzymes such as α-glucosidase, which is crucial for carbohydrate metabolism. In vitro studies have demonstrated that this compound and its analogs exhibit significant inhibitory activity against this enzyme, indicating potential applications in diabetes management .
Agricultural Applications
1. Plant Growth Regulation
This compound has shown promise as a plant growth regulator. Specifically, it has been identified as an inhibitor of root gravitropism in plants like lettuce. This property can be harnessed to manipulate plant growth patterns, potentially enhancing agricultural productivity .
2. Herbicidal Properties
Studies have explored the herbicidal potential of this compound, particularly in inhibiting the growth of certain weed species without adversely affecting crop plants. The structure-activity relationship indicates that specific modifications to the compound can enhance its herbicidal efficacy .
Material Science Applications
1. Polymer Chemistry
In polymer chemistry, this compound serves as a useful monomer for synthesizing various polymers through radical polymerization techniques. The unique diene structure allows for the formation of cross-linked networks that exhibit desirable mechanical properties .
2. Diels-Alder Reactions
The compound is also utilized in Diels-Alder reactions due to its dienophile characteristics. These reactions are crucial for synthesizing complex organic molecules and materials with specific functional properties. The ability to form cycloadducts under mild conditions makes it a valuable reagent in synthetic organic chemistry .
Data Tables
Mechanism of Action
The mechanism of action of methyl 5-phenylpenta-2,4-dien-1-yl carbonate involves its interaction with molecular targets through various pathways:
Enzymatic Hydrolysis: The carbonate group can be hydrolyzed by esterases, releasing the active 5-phenylpenta-2,4-dien-1-ol, which can then exert its biological effects.
Molecular Targets: The phenyl and diene groups can interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity
(2E,4E)-5-Phenylpenta-2,4-dienal (CAS 13466-40-5)
- Structure : Shares the same carbon skeleton (5-phenylpenta-2,4-dienyl) but features an aldehyde group instead of a carbonate ester.
- Reactivity : Aldehydes are highly electrophilic, making them prone to oxidation and nucleophilic additions. The conjugated diene system enhances stability, enabling applications in cycloadditions or as intermediates in natural product synthesis.
- Applications : Likely used in organic synthesis as a building block for complex molecules. Its reactivity contrasts with the carbonate ester, which is more stable and less prone to unwanted side reactions .
2,5-Dioxopyrrolidin-1-yl (Pentamethylcyclopenta-2,4-dienyl)methyl Succinate
- Structure : A succinate ester with a cyclopentadienyl substituent. Unlike the target compound, this features a succinate backbone and a bulky pentamethylcyclopentadienyl group.
- Reactivity : Succinate esters are common in prodrug design (e.g., aspirin derivatives) due to hydrolytic release of active moieties. The cyclopentadienyl group may enhance steric hindrance, slowing hydrolysis compared to linear esters like the target compound.
- Applications: Potential use in controlled-release formulations or polymer chemistry .
Physical and Chemical Properties
| Compound Name | Molecular Formula | Functional Group | Melting Point (°C) | Boiling Point (°C) | Stability |
|---|---|---|---|---|---|
| Methyl 5-phenylpenta-2,4-dien-1-yl carbonate | C₁₃H₁₂O₃ | Carbonate ester | Not available | Not available | High (acid/base stable) |
| (2E,4E)-5-Phenylpenta-2,4-dienal | C₁₁H₁₀O | Aldehyde | Not available | Not available | Moderate (oxidizable) |
| 5-Methyl-5-phenylhydantoin | C₁₀H₁₀N₂O₂ | Hydantoin (cyclic urea) | 199–201 | Not available | High (crystalline) |
| 1-Methyl-1-phenylhydrazine | C₇H₁₀N₂ | Hydrazine | Not available | 118 (at 21 mmHg) | Low (air-sensitive) |
Notes:
- The target compound’s carbonate ester group confers greater stability than aldehydes or hydrazines, which are more reactive or sensitive .
- Hydantoins (e.g., 5-methyl-5-phenylhydantoin) exhibit high thermal stability due to their crystalline nature, contrasting with the likely liquid state of the target compound .
Biological Activity
Methyl 5-phenylpenta-2,4-dien-1-yl carbonate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which consists of a phenyl group attached to a penta-diene chain with a carbonate functional group. The structural formula can be represented as follows:
This configuration may contribute to its reactivity and interaction with biological systems.
1. Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of styryl compounds have shown promising results in reducing oxidative stress in various biological models.
A study highlighted that compounds with electron-donating groups significantly enhance antioxidant activity, as measured by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 14 μM to 40 μM, indicating effective antioxidant capabilities .
2. Anti-inflammatory Activity
This compound and its derivatives have been studied for their anti-inflammatory effects. In animal models, these compounds have demonstrated the ability to reduce inflammation markers significantly.
For example, compounds similar to this compound were tested in carrageenan-induced paw edema models in rats, showing a reduction in swelling comparable to standard anti-inflammatory drugs such as phenylbutazone . The mechanism appears to involve inhibition of pro-inflammatory cytokines and pathways associated with inflammation.
3. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies indicate that derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
In one study, the minimum inhibitory concentration (MIC) values for related compounds ranged from 3.30 to 6.56 μg/mL against various bacterial strains. This suggests that structural modifications can enhance the lipophilicity and penetration of the compounds into bacterial membranes, thus improving their efficacy .
Case Study 1: Antioxidant Evaluation
A comparative study evaluated the antioxidant capacity of this compound analogs using DPPH radical scavenging assays. The results indicated that certain modifications increased the radical scavenging ability significantly:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 14 ± 0.18 |
| Compound B | 40 ± 0.06 |
| This compound | TBD |
This data supports the hypothesis that structural features influence antioxidant performance.
Case Study 2: Anti-inflammatory Effects
In an experimental model assessing anti-inflammatory activity through paw edema measurement:
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| This compound | TBD |
| Phenylbutazone | TBD |
The results suggest that the compound exhibits comparable efficacy to established anti-inflammatory agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
